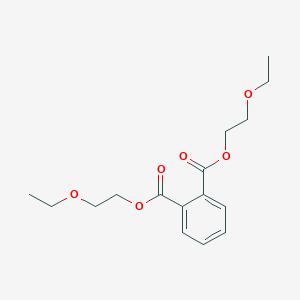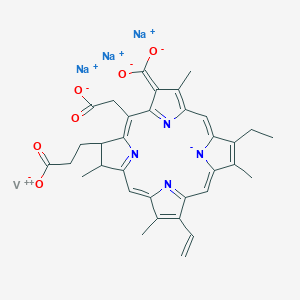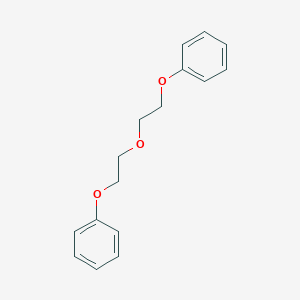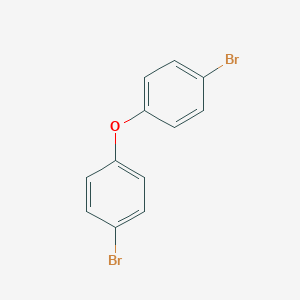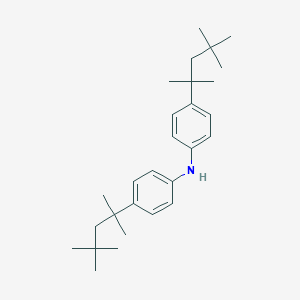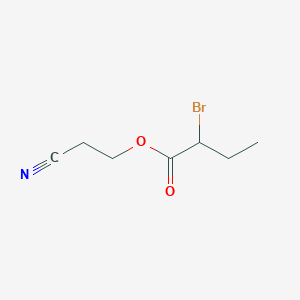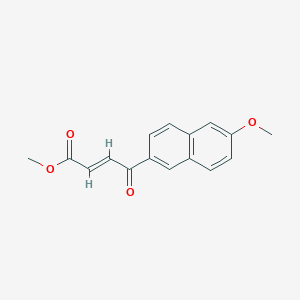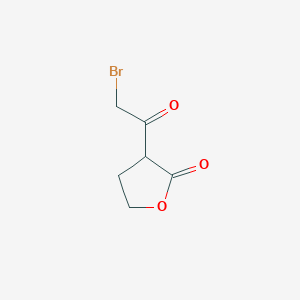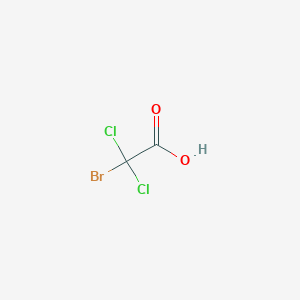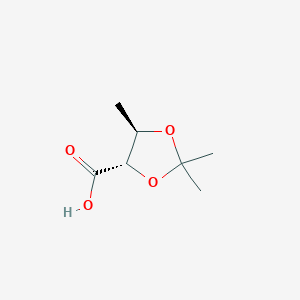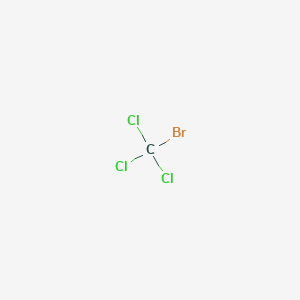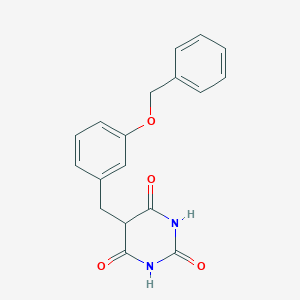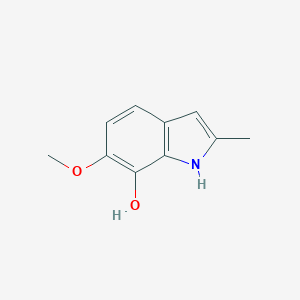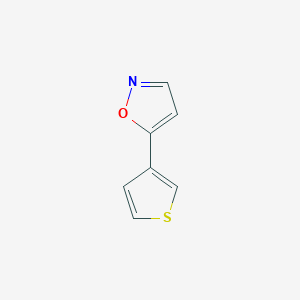
5-(thiophen-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(thiophen-3-yl)isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-3-yl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide serves as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace hydrogen atoms with other substituents to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
5-(thiophen-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(thiophen-3-yl)isoxazole involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-(thiophen-3-yl)isoxazole include other isoxazole derivatives such as:
- 3,5-disubstituted isoxazoles
- 5-(2-thienyl)isoxazole-3-carbonitrile
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
138716-30-0 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H |
InChI Key |
PXKGAEGLWIPBFD-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC=NO2 |
Canonical SMILES |
C1=CSC=C1C2=CC=NO2 |
Synonyms |
Isoxazole, 5-(3-thienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


